2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
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Overview
Description
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one is an organic compound that features a hydroxyimino group attached to a dihydroacenaphthylenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one typically involves the reaction of acenaphthenequinone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acenaphthylenone derivatives.
Scientific Research Applications
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can affect cellular processes by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)aldehydes: These compounds share the hydroxyimino functional group and exhibit similar reactivity.
Ethyl cyanohydroxyiminoacetate: Another oxime derivative with comparable chemical properties.
2-(Hydroxyimino)propanol oxime: Similar in structure and reactivity, used in various chemical applications.
Uniqueness
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one is unique due to its acenaphthylenone core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
(2Z)-2-hydroxyiminoacenaphthylen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLKFAYYAULSN-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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